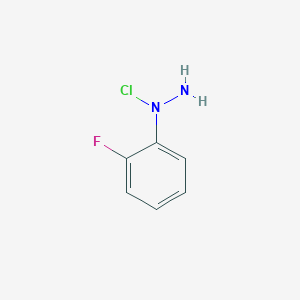
1-Chloro-1-(2-fluorophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-fluorophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluorophenyl group and another by a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-fluorophenyl)hydrazine can be synthesized through the reaction of 2-fluorophenylhydrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction can be represented as follows:
2-Fluorophenylhydrazine+Thionyl Chloride→this compound+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-(2-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding azo or azoxy compounds.
Reduction Reactions: Reduction can lead to the formation of 1-(2-fluorophenyl)hydrazine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(2-fluorophenyl)hydrazine derivatives.
Oxidation: Formation of azo or azoxy compounds.
Reduction: Formation of 1-(2-fluorophenyl)hydrazine
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-fluorophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-1-(2-chlorophenyl)hydrazine
- 1-Chloro-1-(2-bromophenyl)hydrazine
- 1-Chloro-1-(2-methylphenyl)hydrazine
Comparison: 1-Chloro-1-(2-fluorophenyl)hydrazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C6H6ClFN2 |
|---|---|
Molekulargewicht |
160.58 g/mol |
IUPAC-Name |
1-chloro-1-(2-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClFN2/c7-10(9)6-4-2-1-3-5(6)8/h1-4H,9H2 |
InChI-Schlüssel |
SUBZVLXUKPKHIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N(N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















